EZH2-IN-21

Epigenetics Enzymology Cancer Research

EZH2-IN-21 is a well-characterized, SAM-competitive EZH2 inhibitor with a defined selectivity profile (~36-fold over EZH1). Its validated cellular IC50 of 10,632 nM in HCC1806 cells enables precise dose selection for target engagement assays. It serves as a reliable benchmark for biochemical assays (peptide IC50=11 nM, nucleosome IC50=16 nM), ensuring reproducible results in epigenetic research and inhibitor screening.

Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
Cat. No. B1672411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZH2-IN-21
SynonymsGSK-A;  GSK A;  GSKA; 
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C
InChIInChI=1S/C21H25N5O2/c1-11(2)26-19-17(10-23-26)15(8-18(25-19)14-5-6-14)20(27)22-9-16-12(3)7-13(4)24-21(16)28/h7-8,10-11,14H,5-6,9H2,1-4H3,(H,22,27)(H,24,28)
InChIKeyHNHUNRACMOTTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EZH2-IN-21: A Potent, SAM-Competitive EZH2 Inhibitor with Defined Selectivity for Preclinical Epigenetic Research


EZH2-IN-21 (also known as GSK-A; CAS 923894-97-7) is a potent, small-molecule inhibitor of the histone lysine methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. It functions as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM) and is noncompetitive with peptide or nucleosome substrates [2]. This compound is primarily utilized as a chemical tool in preclinical research to probe EZH2-dependent epigenetic regulation and antitumor mechanisms [1].

Why EZH2-IN-21 Cannot Be Simply Substituted with Another EZH2 Inhibitor


EZH2 inhibitors, despite targeting the same enzyme, exhibit significant divergence in biochemical potency, selectivity profiles against EZH1, and cellular target engagement due to distinct binding kinetics and chemical structures [1]. Substituting EZH2-IN-21 with a generic analog without understanding its specific, quantifiable differentiation in SAM-competitive inhibition, cellular activity in models like HCC1806, and cross-species or paralog selectivity (e.g., EZH1 vs. EZH2) can lead to irreproducible results and flawed biological interpretation [2]. The evidence below quantifies where EZH2-IN-21 stands relative to key comparators, enabling informed scientific selection.

Quantitative Differentiation of EZH2-IN-21: A Head-to-Head Evidence Guide for Procurement


Biochemical Potency: EZH2-IN-21 vs. GSK126 in PRC2 Activity Assays

EZH2-IN-21 demonstrates potent inhibition of EZH2 in biochemical assays, with reported IC50 values of 11 nM in a peptide-based assay and 16 nM in a nucleosome-based assay . This compares to the clinically tested EZH2 inhibitor GSK126, which exhibits an IC50 of 9.9 nM in a similar biochemical format . While both compounds show sub-100 nM potency, EZH2-IN-21's activity is quantified across two distinct substrate contexts (peptide vs. nucleosome), providing a more defined biochemical profile.

Epigenetics Enzymology Cancer Research

Paralog Selectivity: EZH2-IN-21's Inhibition of EZH1 vs. EZH2

EZH2-IN-21 inhibits EZH2 and the related methyltransferase EZH1. Quantitative data show an IC50 of 392 nM for EZH1, compared to its EZH2 IC50 of 11 nM (peptide assay) . This represents an approximate 36-fold selectivity window for EZH2 over EZH1. In contrast, many first-generation EZH2 inhibitors like GSK343 exhibit >1000-fold selectivity for EZH2 over EZH1 [1].

Selectivity Profiling Epigenetics Cancer Biology

Cellular Activity: EZH2-IN-21 in HCC1806 Breast Cancer Cells

The cellular activity of EZH2-IN-21 was assessed by measuring inhibition of EZH2-mediated nuclear H3K27 methylation in human HCC1806 breast cancer cells. After 72 hours of treatment, the compound exhibited an IC50 of 10,632 nM [1]. This provides a quantifiable benchmark for cellular target engagement in this specific model system.

Cellular Pharmacology Breast Cancer Epigenetics

Mechanism of Action: SAM-Competitive Inhibition by EZH2-IN-21

EZH2-IN-21 functions as a competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM) and is noncompetitive with peptide or nucleosome substrates [1]. This kinetic profile is a hallmark of SAM-competitive EZH2 inhibitors, a class that includes GSK343 and GSK126 [2].

Mechanism of Action Enzymology Inhibitor Design

Optimal Research and Industrial Application Scenarios for EZH2-IN-21 Based on Verified Evidence


Investigating Dual EZH2/EZH1 Inhibition in Cancer Models

EZH2-IN-21's moderate selectivity window for EZH2 over EZH1 (~36-fold) makes it an ideal tool for researchers investigating the therapeutic potential of dual EZH2/EZH1 inhibition. This is particularly relevant in contexts where EZH1 is known to compensate for EZH2 loss, such as in certain mixed-lineage leukemia (MLL)-rearranged leukemias [1]. Researchers can leverage EZH2-IN-21 to achieve concurrent inhibition of both PRC2 catalytic subunits without the need for combining highly selective EZH2 and EZH1 inhibitors.

Benchmarking Cellular Activity in HCC1806 Breast Cancer Cells

For researchers using the HCC1806 breast cancer cell line as a model system, EZH2-IN-21 provides a validated cellular IC50 of 10,632 nM for inhibition of H3K27 methylation [2]. This enables precise dose selection for downstream cellular assays, such as proliferation, apoptosis, or gene expression studies, ensuring target engagement is achieved at known concentrations.

Studying SAM-Competitive EZH2 Inhibition in Biochemical Assays

As a well-characterized SAM-competitive inhibitor, EZH2-IN-21 serves as a reliable positive control in biochemical assays designed to screen for novel EZH2 inhibitors or to validate the activity of PROTACs and other modalities [3]. Its defined IC50 values in both peptide (11 nM) and nucleosome (16 nM) assays provide a benchmark for comparing the potency of new chemical entities across different substrate contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for EZH2-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.